3|A-hydroxysteroid dehydrogenase

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3|A-Hydroxysteroid dehydrogenase is an enzyme that plays a crucial role in the metabolism of steroids. It catalyzes the conversion of 3-ketosteroids into 3α-hydroxysteroids, which are essential for various biological processes . This enzyme is found in humans and other species, including bacteria, fungi, and plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3|A-hydroxysteroid dehydrogenase typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, large-scale production of this compound can be achieved using bioreactors. The recombinant host cells are grown in bioreactors with controlled temperature, pH, and nutrient supply to maximize enzyme yield. The enzyme is then harvested and purified for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 3|A-Hydroxysteroid dehydrogenase primarily catalyzes oxidation-reduction reactions. It converts 3-ketosteroids into 3α-hydroxysteroids using NAD+ or NADP+ as cofactors . This enzyme is involved in the metabolism of both steroidal and non-steroidal compounds .

Common Reagents and Conditions: The enzyme requires NAD+ or NADP+ as cofactors for its catalytic activity. The reactions typically occur under physiological conditions, with optimal pH and temperature specific to the enzyme’s source .

Major Products: The primary products of the reactions catalyzed by this compound are 3α-hydroxysteroids. These products play significant roles in various biological processes, including hormone regulation and metabolism .

Applications De Recherche Scientifique

3|A-Hydroxysteroid dehydrogenase has a wide range of applications in scientific research:

Mécanisme D'action

The enzyme exerts its effects by catalyzing the oxidation of 3-ketosteroids to 3α-hydroxysteroids. This reaction involves the transfer of electrons from the substrate to the cofactor (NAD+ or NADP+), resulting in the reduction of the cofactor and the formation of the hydroxysteroid . The enzyme’s active site binds to the substrate and cofactor, facilitating the electron transfer and subsequent chemical transformation .

Comparaison Avec Des Composés Similaires

3β-Hydroxysteroid dehydrogenase: Catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids.

17β-Hydroxysteroid dehydrogenase: Involved in the conversion of 17-ketosteroids to 17β-hydroxysteroids.

7α-Hydroxysteroid dehydrogenase: Catalyzes the epimerization of hydroxyl groups through 7-keto bile acid intermediates.

Uniqueness: 3|A-Hydroxysteroid dehydrogenase is unique in its ability to specifically catalyze the conversion of 3-ketosteroids to 3α-hydroxysteroids. This specificity is crucial for the regulation of steroid metabolism and the production of biologically active steroids .

Propriétés

Numéro CAS |

9028-56-2 |

|---|---|

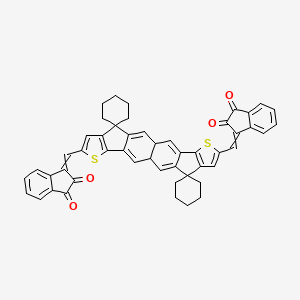

Formule moléculaire |

C50H38O4S2 |

Poids moléculaire |

767.0 g/mol |

InChI |

InChI=1S/C50H38O4S2/c51-43-33-13-5-3-11-31(33)35(45(43)53)23-29-25-41-47(55-29)37-19-28-22-40-38(20-27(28)21-39(37)49(41)15-7-1-8-16-49)48-42(50(40)17-9-2-10-18-50)26-30(56-48)24-36-32-12-4-6-14-34(32)44(52)46(36)54/h3-6,11-14,19-28H,1-2,7-10,15-18H2 |

Clé InChI |

WZWONBSCKCYGIW-UHFFFAOYSA-N |

SMILES canonique |

C1CCC2(CC1)C3=CC4C=C5C(=CC4C=C3C6=C2C=C(S6)C=C7C8=CC=CC=C8C(=O)C7=O)C9(CCCCC9)C1=C5SC(=C1)C=C1C2=CC=CC=C2C(=O)C1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoic acid](/img/structure/B13386133.png)

![(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol](/img/structure/B13386173.png)

![(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386194.png)

![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13386197.png)

![[6,7,24,25-Tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13386213.png)